Thr-Met

Descripción general

Descripción

Thr-Met is an essential amino acid, which plays a role in the metabolism of proteins and other molecules in the body. It is also known as L-threonine, and it is one of the 22 amino acids found in proteins. It is found in a variety of foods, including dairy products, eggs, meat, fish, and some vegetables. This compound is involved in a variety of metabolic pathways and is essential for the synthesis of proteins, hormones, enzymes, and other molecules. In addition, this compound is important for the maintenance of muscle and bone health and for the regulation of the nervous system.

Aplicaciones Científicas De Investigación

Síntesis Química de Proteínas

Thr-Met: desempeña un papel crucial en la síntesis química de proteínas, particularmente como intermedio. La química de la hidrazida de péptidos y proteínas, que incluye H-Thr-Met-OH, se ha destacado por su eficiencia en los procesos de ligación química nativa. Este método es esencial para sintetizar proteínas que son difíciles de obtener mediante la expresión recombinante tradicional, especialmente aquellas que requieren modificaciones postraduccionales o grupos no proteicos .

Investigación de Péptidos Antioxidantes

En el campo de los antioxidantes, H-Thr-Met-OH es significativo para la detección y evaluación de péptidos antioxidantes. Estos péptidos son de gran interés debido a sus posibles aplicaciones en ciencia de los alimentos, productos farmacéuticos y cosméticos. El papel del compuesto en la comprensión de los mecanismos moleculares y las vías de señalización de la actividad antioxidante es fundamental .

Bioquímica Ambiental

La interacción de los residuos de metionina, como los que se encuentran en H-Thr-Met-OH, con los radicales hidroxilo es objeto de investigación en bioquímica ambiental. Comprender esta reacción es importante para los estudios sobre estrés oxidativo y sus implicaciones para los sistemas ambientales y bioquímicos .

Estudios de RMN de Complejos Proteicos

H-Thr-Met-OH: se utiliza en estudios de resonancia magnética nuclear (RMN) para investigar la estructura y la dinámica de grandes complejos proteicos. Un método económico para producir This compound etiquetado ha permitido un análisis detallado de proteínas, como el proteasoma de 670 kDa, proporcionando información sobre su función e interacciones .

Sondeo del Mecanismo Catalítico de las Proteasas

El compuesto se utiliza para sondear los mecanismos catalíticos de las proteasas. Al etiquetar proteínas con H-Thr-Met-OH, los investigadores pueden estudiar los aspectos estructurales de las proteasas, que desempeñan un papel en varios procesos biológicos, incluida la degradación de proteínas .

Mecanismo De Acción

Target of Action

Thr-Met, also known as H-Thr-Met-OH, primarily targets the mesenchymal-epithelial transition factor (MET) oncogene . The MET oncogene plays a crucial role in the development and progression of various types of cancers .

Mode of Action

This compound interacts with its target, the MET oncogene, by inhibiting its activation. This disruption of the MET signal transduction pathway results in the inhibition of cell growth in tumors . The interaction of this compound with its target leads to significant changes in the cellular environment, primarily inhibiting the proliferation of cancer cells .

Biochemical Pathways

This compound affects the aspartate-family pathway, which leads to the production of four essential amino acids: Lys, Met, Thr, and Ile . By interacting with this pathway, this compound can influence the synthesis of these amino acids, potentially affecting various downstream effects such as protein synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell growth. By targeting and inhibiting the MET oncogene, this compound disrupts the signal transduction pathway that promotes cell proliferation in tumors . This results in a decrease in tumor growth and potentially contributes to the treatment of various types of cancers .

Análisis Bioquímico

Biochemical Properties

H-Thr-Met-OH participates in biochemical reactions involving proteins, enzymes, and other biomolecules. Threonine and methionine, the constituent amino acids of H-Thr-Met-OH, are derived from a common precursor, aspartate . Aspartate kinase (AK) catalyzes the first and rate-limiting step in the biosynthesis of these amino acids and is allosterically regulated by threonine .

Cellular Effects

The effects of H-Thr-Met-OH on cells and cellular processes are complex and multifacetedFor instance, threonine is involved in protein synthesis and plays a crucial role in maintaining brain function . Methionine, on the other hand, is involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .

Dosage Effects in Animal Models

Research on the effects of threonine and methionine, the constituent amino acids of H-Thr-Met-OH, suggests that their supplementation can improve animal health and performance .

Metabolic Pathways

H-Thr-Met-OH is involved in the metabolic pathways of its constituent amino acids, threonine and methionine. Threonine is synthesized from aspartate, with aspartate kinase (AK) catalyzing the first step in threonine biosynthesis . Methionine, on the other hand, is involved in the one-carbon metabolism pathway, which is fundamental for the synthesis and recycling of methionine and its derivative, SAM .

Subcellular Localization

The subcellular localization of proteins, which are composed of amino acids including threonine and methionine, can be predicted using various computational methods .

Propiedades

IUPAC Name |

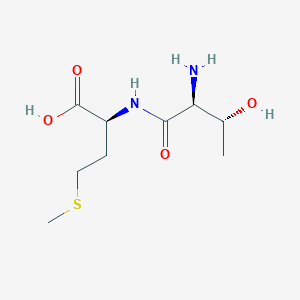

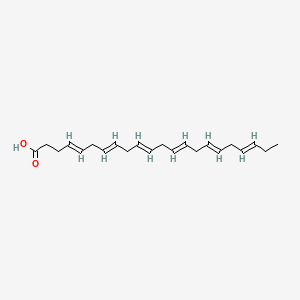

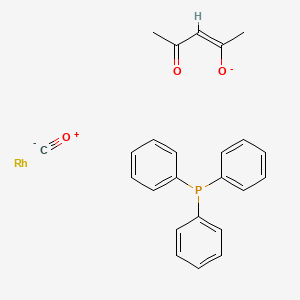

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDTRXFGYOLLH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427225 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

90729-28-5 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Thr-Met?

A1: The molecular formula of this compound is C8H16N2O4S. Its molecular weight is 236.3 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure and conformation of peptides like this compound []. Additionally, techniques like mass spectrometry are employed to determine molecular weight and identify fragments [, ].

Q3: How does the presence of this compound in proteins influence their reactivity towards hydroxyl radicals?

A3: The presence of an N-terminal this compound sequence in peptides significantly enhances their susceptibility to side-chain fragmentation when exposed to hydroxyl radicals []. This reaction leads to the formation of acetaldehyde from the threonine moiety. This reaction is less efficient with other amino acids adjacent to methionine.

Q4: What is unique about the reaction of hydroxyl radicals with N-terminal this compound compared to other dipeptides containing methionine?

A4: The reaction of hydroxyl radicals with N-terminal this compound leads to a specific side-chain fragmentation of threonine, producing acetaldehyde. This reaction is dependent on an intramolecular proton transfer from the protonated N-terminal amino group of threonine to a hydroxy sulfuranyl radical formed at the methionine residue []. This process is not observed to the same extent with other dipeptides containing methionine.

Q5: What is the significance of the one-electron oxidation pathway in the reaction of peroxynitrite with this compound?

A5: Peroxynitrite can oxidize methionine through both one- and two-electron pathways. Quantifying the contribution of the one-electron pathway helps understand the potential for free radical generation during this reaction []. This information is crucial because free radicals can cause cellular damage.

Q6: What is the biological significance of the this compound sequence in certain proteins?

A6: The this compound sequence is found in various proteins and peptides with diverse functions. For instance, it's part of the active site of marinostatin, a proteinase inhibitor []. This dipeptide is also present in several bioactive peptides, including speract, a sea urchin sperm-activating peptide [], and melanin-concentrating hormone (MCH), a hormone influencing skin pigmentation in fish [, ].

Q7: How does the this compound sequence in marinostatin contribute to its inhibitory activity?

A7: The this compound sequence forms the reactive site of marinostatin D, a proteinase inhibitor isolated from marine bacteria []. The peptide bond between methionine and arginine within this sequence is cleaved in a reversible manner by certain proteinases, leading to their inhibition.

Q8: What role does the this compound sequence play in the structure and function of MCH?

A8: While the this compound sequence is present in MCH, research indicates that the disulfide bond between cysteine residues is crucial for its melanin-concentrating activity []. Modification of this bond, such as contracting the cyclic structure, significantly diminishes MCH-like activity in fish skin bioassays [].

Q9: How does the this compound sequence in the C-terminal region of αs1-casein influence its properties?

A9: The C-terminal hexapeptide of αs1-casein, Thr-Thr-Met-Pro-Leu-Trp, exhibits angiotensin I-converting enzyme (ACE) inhibitory activity []. The presence of the Pro-Leu-Trp sequence within this hexapeptide is crucial for this activity, suggesting that the this compound sequence, while not directly involved in ACE inhibition, contributes to the overall structure and activity of the peptide.

Q10: Are there any known applications of this compound containing peptides in food science or nutrition?

A10: Hydrolysates from tuna cooking juice, containing peptides with sequences including this compound, have shown anti-inflammatory activity in vitro []. This finding suggests a potential application of these peptides as functional food ingredients with potential health benefits.

Q11: Can the this compound sequence in peptides be a target for enzymatic modifications to enhance their bioactivity?

A11: Enzymatic hydrolysis of stone fish protein produces peptides with ACE-inhibitory activity, including one with the sequence Leu-Ala-Pro-Pro-Thr-Met []. This finding suggests that enzymatic modification of proteins containing this compound can generate bioactive peptides with potential applications in functional foods or pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

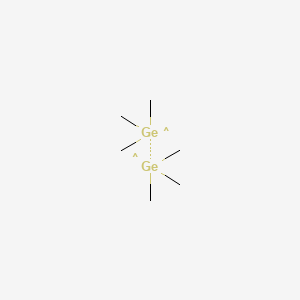

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)